hGH Bioavailability Enhancement: STDHF Outperforms Glycocholate and Taurocholate by 3‑ to 5‑Fold
In a direct head‑to‑head comparison in rats, STDHF at 0.5% (w/v) increased nasal hGH bioavailability 11‑fold over enhancer‑free formulations, while glycocholate and taurocholate at identical 0.5% concentration were three to five times less effective at enhancing absorption . Among three animal models, the enhancement factor rose to 21‑fold in sheep with STDHF, demonstrating consistent superiority across mammalian nasal epithelia.
| Evidence Dimension | Fold‑increase in nasal bioavailability of human growth hormone (hGH) |
|---|---|
| Target Compound Data | 11‑fold increase (rat, rabbit); 21‑fold increase (sheep) with 0.5% STDHF |
| Comparator Or Baseline | Glycocholate 0.5%: ~2.2–3.7‑fold; Taurocholate 0.5%: ~2.2–3.7‑fold (estimated from reported 3–5× lower effectiveness vs STDHF, both at 0.5%) |
| Quantified Difference | STDHF enhances hGH absorption 3–5 times more effectively than glycocholate or taurocholate at matched concentration |
| Conditions | Intranasal administration in rats (rabbit and sheep confirmatory); STDHF concentration 0.5% w/v, above CMC; hGH quantified by immunoassay |
Why This Matters
For formulation scientists selecting an enhancer for intranasal peptide delivery, STDHF provides a 3–5× greater bioavailability boost than the most structurally analogous bile‑salt enhancers at identical concentrations, directly reducing the peptide dose required to achieve therapeutic exposure.
- [1] Baldwin PA, Klingbeil CK, Grimm CJ, Longenecker JP. The effect of sodium tauro-24,25-dihydrofusidate on the nasal absorption of human growth hormone in three animal models. Pharm Res. 1990 May;7(5):547-52. doi:10.1023/a:1015885204249. PMID: 2367323. View Source
